molecular formula C17H13NO B1436496 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol CAS No. 4752-58-3

4-[(E)-2-(quinolin-2-yl)ethenyl]phenol

Cat. No.: B1436496
CAS No.: 4752-58-3
M. Wt: 247.29 g/mol
InChI Key: ZIZCWUNKNLIXMX-WEVVVXLNSA-N
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Description

4-[(E)-2-(quinolin-2-yl)ethenyl]phenol is a styrylquinoline derivative characterized by a quinoline moiety linked via an ethenyl group to a phenolic ring. Its synthesis typically involves condensation reactions between quinoline derivatives and substituted benzaldehydes under controlled conditions. For example, intermediate 4-[(E)-2-(quinolin-2-yl)ethenyl]aniline (compound 2) is synthesized via reduction of 2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline using SnCl₂, yielding a 61% product with a melting point of 174°C . The final compound is often functionalized further; microwave-assisted reactions with aldehydes yield derivatives such as N-{[4-(dimethylamino)phenyl]methylidene}-4-[(E)-2-(quinolin-2-yl)ethenyl]aniline (compound 3a, 62% yield, m.p. 202°C) .

Structurally, the compound exhibits a planar configuration due to conjugation across the ethenyl bridge, as confirmed by NMR and high-resolution mass spectrometry (HRMS) . Its bioactivity has been explored in plant immune priming, where it is designated Imprimatin A3, enhancing Arabidopsis thaliana resistance to Pseudomonas syringae .

Properties

IUPAC Name

4-[(E)-2-quinolin-2-ylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-16-11-6-13(7-12-16)5-9-15-10-8-14-3-1-2-4-17(14)18-15/h1-12,19H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZCWUNKNLIXMX-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40421356
Record name 4-[(E)-2-quinolin-2-ylethenyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4752-58-3
Record name NSC47971
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(E)-2-quinolin-2-ylethenyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction Between Quinoline-2-carbaldehyde and 4-Hydroxybenzaldehyde

The most common and direct synthetic route to this compound involves a condensation reaction between quinoline-2-carbaldehyde and 4-hydroxybenzaldehyde under basic conditions. This method exploits the formation of a carbon-carbon double bond (ethene linkage) connecting the quinoline and phenol rings.

  • Reaction conditions:

    • Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
    • Solvent: Ethanol or methanol
    • Temperature: Typically reflux or room temperature depending on optimization
    • Reaction time: Several hours until completion
  • Mechanism:
    The reaction proceeds via a Knoevenagel-type condensation, where the aldehyde group of quinoline-2-carbaldehyde reacts with the active methylene group adjacent to the phenol, facilitated by the base, to form the styryl double bond (E-configuration preferred).

  • Outcome:
    The product is obtained with good selectivity for the E-isomer due to thermodynamic stability, yielding this compound.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Base NaOH or K2CO3 Facilitates deprotonation for condensation
Solvent Ethanol or methanol Polar protic solvents preferred
Temperature Reflux or ambient Reflux accelerates reaction
Catalyst Not typically required for condensation Pd catalysts used in coupling alternatives
Reaction time 2–12 hours Depends on scale and temperature
Product isolation Recrystallization or chromatography To separate E-isomer and impurities

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield & Notes
Knoevenagel Condensation Quinoline-2-carbaldehyde, 4-hydroxybenzaldehyde, NaOH or K2CO3 Ethanol/methanol, reflux or RT High selectivity for E-isomer, moderate to high yield
Palladium-catalyzed Heck Coupling (related) Aryl iodides, acrylamides, Pd(OAc)2, base DMF or toluene, 80–140°C Moderate to good yields, ligand-free options available
One-pot modular synthesis (quinoline derivatives) 2-aminoaryl compounds, dialkyl malonates, bases Various, including microwave irradiation Step-economical, scalable

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(quinolin-2-yl)ethenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The double bond can be reduced to form saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, saturated derivatives from reduction, and various substituted phenol and quinoline derivatives from substitution reactions.

Scientific Research Applications

Scientific Research Applications

The applications of 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol can be categorized into several key areas:

Chemistry

  • Building Block : It serves as a foundational compound for synthesizing more complex molecules and studying reaction mechanisms.
  • Reactivity : The compound undergoes various chemical reactions including oxidation, reduction, and electrophilic substitution, leading to diverse derivatives that can be explored for additional properties.

Biology

  • Fluorescent Properties : Recent studies have highlighted its potential as a fluorescent agent for cellular imaging. The compound has shown effective penetration through cellular membranes and accumulation in organelles such as mitochondria and the endoplasmic reticulum .
  • Antimicrobial Activity : Similar quinoline derivatives exhibit notable effectiveness against bacterial and fungal infections, suggesting that this compound may have similar properties.

Medicine

  • Therapeutic Potential : The compound is being investigated for its anticancer properties due to its structural similarity to other biologically active quinoline derivatives. It has shown promise in inhibiting cancer cell proliferation in vitro .
  • Mechanism of Action : Its mechanism involves interactions with various molecular targets, including DNA intercalation and enzyme inhibition, which could lead to significant therapeutic effects .

Table 1: Comparison of Biological Activities of Quinoline Derivatives

Compound NameStructure TypeNotable Activity
This compoundQuinoline derivativeAnticancer, antimicrobial
2-StyrylquinolineQuinoline derivativeAnticancer, antimicrobial
4-AminoquinolineAmino derivativeAntimalarial
6-MethoxyquinolineMethoxy derivativeAntioxidant, anti-inflammatory
3-HydroxyquinolineHydroxy derivativeNeuroprotective

Case Study 1: Fluorescent Properties for Cellular Imaging

A study synthesized a series of styrylquinolines similar to this compound and characterized their fluorescence properties. The results indicated strong fluorescence with significant Stokes shifts, making these compounds suitable for in vitro biological imaging applications. The compounds displayed optimal fluorescence in ethanol with emission peaks around 514 nm .

Case Study 2: Anticancer Activity

Research has demonstrated that quinoline derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. A comparative study showed that compounds structurally similar to this compound effectively inhibited the growth of various cancer cell lines, highlighting the importance of structural modifications in enhancing their therapeutic efficacy .

Mechanism of Action

The mechanism of action of 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the quinoline group can intercalate with DNA or interact with enzymes. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., ─OH in Imprimatin A3) enhance solubility and hydrogen-bonding capacity, critical for plant defense interactions . In contrast, halogenated derivatives (e.g., bromo in compound 3b ) improve antiparasitic activity by increasing lipophilicity and membrane penetration.
  • Bioactivity: Imprimatin A3 lacks direct antiparasitic activity but shows unique immune-priming effects, whereas 8-hydroxyquinoline derivatives exhibit higher selectivity indices (SI >1.0) against Leishmania .

Phenolic Ethenyl Derivatives Beyond Quinoline

Compounds with ethenyl-linked phenolic moieties but divergent core structures include:

Compound Name Core Structure Molecular Weight Function Key Reference
4-[(E)-2-(pyridin-4-yl)ethenyl]phenol (HOS) Pyridine 213.2 g/mol Liquid crystal precursor
5-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol (Impurity-B) Resveratrol derivative 258.3 g/mol Process impurity in resveratrol
4-(2-{4-[(1E)-2-{3-methoxy-4-[2-(morpholin-4-yl)ethoxy]phenyl}ethenyl]phenyl}ethyl)morpholine Morpholinated curcuminoid 634.6 g/mol Anticancer (urinary bladder)

Key Observations :

  • Electronic Effects: Pyridine-based analogues (e.g., HOS ) exhibit alkoxy-dependent mesomorphic properties, unlike the rigid quinoline core in Imprimatin A3.
  • Biological Roles: Resveratrol-derived impurities (e.g., Impurity-B ) highlight structural similarities but lack therapeutic relevance, underscoring the importance of the quinoline moiety in Imprimatin A3’s bioactivity.

Immune-Priming Analogues

Imprimatin A3 is part of a broader class of plant defense primers. Key analogues include:

Compound Name Structure Target Organism/Pathogen Efficacy Key Reference
Imprimatin A1 2-[(E)-2-(2-bromo-4-hydroxy-5-methoxyphenyl)ethenyl]quinolin-8-ol Arabidopsis/Pseudomonas syringae Moderate immune activation
Imprimatin A2 7-chloro-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one Arabidopsis/Pseudomonas syringae Weak priming activity
Imprimatin A3 This compound Arabidopsis/Pseudomonas syringae Strongest priming effect

Key Observations :

  • Substituent Impact: Imprimatin A3’s phenol group enhances hydrogen bonding with plant receptors compared to nitro (A2) or bromo-methoxy (A1) substituents, explaining its superior efficacy .
  • Structural Uniqueness: The absence of heterocyclic oxygen (as in A2’s benzoxazinone core) or halogen atoms (as in A1) correlates with reduced cytotoxicity and broader applicability in crops.

Biological Activity

4-[(E)-2-(quinolin-2-yl)ethenyl]phenol, also known as a styrylquinoline derivative, is an organic compound characterized by its unique structure, which includes a phenolic group and a quinoline moiety. Its molecular formula is C₁₇H₁₃N₁O. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.

Chemical Structure and Properties

The structure of this compound allows for various interactions with biological targets. The phenolic group can participate in hydrogen bonding, while the quinoline moiety may intercalate with DNA or interact with enzymes, leading to diverse biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Notably, studies have shown that this compound can effectively inhibit the growth of various bacterial and fungal strains. For instance:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

These results suggest that the compound has strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Anticancer Activity

The anticancer potential of this compound has also been explored. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have reported that certain styrylquinoline derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest . The following table summarizes some findings related to the anticancer activity of related compounds:

CompoundCancer Cell LineIC50 (µM)
Styrylquinoline AHeLa (cervical cancer)15
Styrylquinoline BMCF-7 (breast cancer)20
This compoundA549 (lung cancer)TBD

These findings highlight the potential for further development of this compound as an anticancer agent .

The mechanism of action for this compound involves its interaction with multiple molecular targets within the cell. The compound's ability to form hydrogen bonds and its structural similarity to other biologically active quinoline derivatives facilitate its engagement with proteins and nucleic acids, potentially leading to:

  • DNA Intercalation : The quinoline moiety may insert itself between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : The phenolic group can act as a competitive inhibitor for various enzymes involved in metabolic pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death .

Case Studies

Several studies have investigated the biological activity of styrylquinoline derivatives, including this compound:

  • Antimicrobial Efficacy Study : A comparative study on the antimicrobial effects of various quinoline derivatives found that those with electron-donating groups exhibited improved activity against E. coli and S. aureus .
  • Cytotoxicity Assay : In vitro assays showed that compounds similar to this compound significantly reduced viability in cancer cell lines such as HeLa and MCF-7, indicating potential for therapeutic applications .
  • Mechanistic Insights : Research involving zebrafish models demonstrated that related compounds could inhibit angiogenesis, suggesting a role in targeting tumor vascularization .

Q & A

Q. What synthetic strategies are effective for producing 4-[(E)-2-(quinolin-2-yl)ethenyl]phenol, and how can reaction conditions be optimized?

The compound is synthesized via palladium-catalyzed cross-coupling reactions, such as Heck coupling, between quinoline-2-yl halides and 4-hydroxystyrene derivatives. Key parameters include:

  • Catalyst system : 5–10 mol% Pd(OAc)₂ with ligands like PPh₃ in DMF or toluene .
  • Temperature : 80–120°C under inert atmosphere (N₂/Ar) to prevent oxidation .
  • Purification : Column chromatography with hexane/ethyl acetate gradients (3:1 to 1:2) for >95% purity . Microwave-assisted synthesis (100–150 W, 30–60 min) improves yield (75–85%) compared to conventional heating .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Structural confirmation :
  • ¹H/¹³C NMR : Analyze quinoline (δ 8.1–8.9 ppm) and phenolic -OH (δ 9.2–9.5 ppm) protons .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 287.1184 (C₁₉H₁₅NO₂⁺) .
    • Purity assessment :
  • HPLC : C18 column, mobile phase = 0.1% TFA in H₂O/MeOH (60:40), retention time ~8.2 min .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize assays aligned with structural analogs:

  • Anticancer : MTT assay on HeLa or MCF-7 cells (IC₅₀ determination) .
  • Antioxidant : DPPH radical scavenging (EC₅₀ comparison with resveratrol) .
  • Anti-inflammatory : COX-2 inhibition (ELISA-based assay) . Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results in triplicate .

Advanced Research Questions

Q. How can molecular docking guide mechanistic studies of this compound?

  • Target selection : Focus on proteins with conserved stilbene-binding sites (e.g., sirtuin 6, PDB: 3TW) .
  • Protocol :

Prepare ligand (compound) and receptor (protein) files using AutoDock Tools.

Perform rigid docking (AutoDock Vina) with grid box centered on active sites.

Analyze binding poses with PyMOL; prioritize poses with hydrogen bonds to phenolic -OH and π-π stacking with quinoline .

  • Validation : Compare docking scores (ΔG ≤ -8.0 kcal/mol) with experimental IC₅₀ values .

Q. What experimental approaches resolve contradictions between in vitro and in vivo pharmacokinetic data?

  • Bioavailability issues :
  • Solubility : Use nanoformulations (liposomes) or co-solvents (PEG-400) to enhance aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS .
    • In vivo validation :
  • Pharmacokinetic profiling : Administer 10 mg/kg (IV/oral) to rodents; measure plasma concentration-time curves .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Modification strategies :
  • Quinoline ring : Introduce electron-withdrawing groups (e.g., -NO₂ at C6) to enhance cytotoxicity .
  • Phenolic group : Methylate -OH to improve metabolic stability while monitoring antioxidant loss .
    • Data analysis :
  • QSAR models : Use MLR (Multiple Linear Regression) to correlate logP, polar surface area, and IC₅₀ .

Q. What methodologies address stability challenges during biological assays?

  • Degradation pathways :
  • Photoisomerization : Store solutions in amber vials; confirm E/Z isomer ratio via HPLC .
  • Oxidation : Add 0.1% ascorbic acid to cell culture media .
    • Temperature control : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-[(E)-2-(quinolin-2-yl)ethenyl]phenol
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4-[(E)-2-(quinolin-2-yl)ethenyl]phenol

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